molecular formula C22H21N5OS B14971373 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B14971373
M. Wt: 403.5 g/mol
InChI Key: PNZWBANRVSOGOR-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of a pyrrole ring, a triazole ring, and a sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrole and triazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually involves the coupling of the pyrrole and triazole intermediates with the sulfanyl group under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives

Uniqueness

Compared to similar compounds, 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of a pyrrole ring, a triazole ring, and a sulfanyl group. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities .

Properties

Molecular Formula

C22H21N5OS

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H21N5OS/c1-17-9-5-6-12-19(17)23-21(28)16-29-22-25-24-20(15-18-10-3-2-4-11-18)27(22)26-13-7-8-14-26/h2-14H,15-16H2,1H3,(H,23,28)

InChI Key

PNZWBANRVSOGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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